Dibutyl(methyl)sulfanium cation structure and properties
Dibutyl(methyl)sulfanium cation structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibutyl(methyl)sulfanium cation is a positively charged organosulfur compound belonging to the sulfonium salt family. Sulfonium salts are characterized by a central sulfur atom bonded to three organic substituents, resulting in a net positive charge on the sulfur. These compounds have garnered significant interest in various scientific and industrial fields, including organic synthesis, materials science, and particularly in the development of novel antimicrobial agents.[1] This technical guide provides a comprehensive overview of the structure, properties, and potential applications of the dibutyl(methyl)sulfonium cation, with a focus on experimental data and methodologies relevant to researchers in drug development.
Molecular Structure and Properties
Table 1: Computed and Analogous Structural & Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Formula | C9H21S+ | PubChem |
| Molecular Weight | 161.33 g/mol | PubChem (Computed) |
| Canonical SMILES | CCCC--INVALID-LINK--CCCC | PubChem |
| InChIKey | JOBJJBNPNCZOSY-UHFFFAOYSA-N | PubChem |
| C-S Bond Length (Analogous) | ~1.78 - 1.79 Å | X-ray Crystallography (Triphenylsulfonium salts)[4] |
| C-S-C Bond Angle (Analogous) | ~101° - 106° | X-ray Crystallography (Triphenylsulfonium salts)[4] |
Synthesis of Dibutyl(methyl)sulfanium Salts
The synthesis of sulfonium salts, including the dibutyl(methyl)sulfonium cation, is typically achieved through the nucleophilic substitution reaction between a thioether and an alkyl halide.[5]
General Experimental Protocol: Synthesis of Trialkylsulfonium Salts
Materials:
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Dibutyl sulfide
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Methyl iodide (or other methylating agent)
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Anhydrous solvent (e.g., diethyl ether, acetone, or dichloromethane)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve dibutyl sulfide in the chosen anhydrous solvent.
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Cool the solution in an ice bath.
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Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with continuous stirring.
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Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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The resulting sulfonium salt, being ionic, will often precipitate out of the non-polar solvent.
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Collect the precipitate by filtration and wash with cold, anhydrous solvent to remove any unreacted starting materials.
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Dry the product under vacuum to yield the dibutyl(methyl)sulfanium iodide salt.
Note: The choice of solvent and reaction time may need to be optimized depending on the specific reactants and desired purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of sulfonium salts. While specific NMR data for the dibutyl(methyl)sulfonium cation is not available, the expected chemical shifts can be predicted based on the known effects of the positively charged sulfur atom. The protons and carbons on the α-carbon (adjacent to the sulfur) will be deshielded and thus appear at a higher chemical shift (downfield) compared to their corresponding thioether.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Nucleus | Predicted Chemical Shift (δ) | Rationale |
| ¹H (S-CH₃) | 2.5 - 3.0 | Deshielding due to adjacent positively charged sulfur. |
| ¹H (S-CH₂-C₃H₇) | 3.0 - 3.5 | Significant deshielding of the α-protons. |
| ¹H (other butyl) | 0.9 - 1.8 | Less affected by the positive charge, similar to alkanes. |
| ¹³C (S-CH₃) | 25 - 35 | Deshielding effect of the sulfur cation. |
| ¹³C (S-CH₂-C₃H₇) | 45 - 55 | Strong deshielding of the α-carbon. |
| ¹³C (other butyl) | 13 - 30 | Gradual decrease in deshielding along the alkyl chain. |
Experimental Protocol: NMR Analysis of Sulfonium Salts
Instrumentation:
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NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
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Dissolve a small amount of the synthesized dibutyl(methyl)sulfonium salt in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Sulfonium salts are generally soluble in polar solvents.
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Transfer the solution to an NMR tube.
Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.
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Integration of the ¹H NMR signals can be used to confirm the ratio of the different proton environments.
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Techniques such as COSY and HSQC can be used for more detailed structural assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight and investigating the fragmentation patterns of sulfonium cations. Electrospray ionization (ESI) is a suitable method for analyzing these pre-charged ionic compounds.[6] The fragmentation of sulfonium ions in the gas phase typically involves the cleavage of the carbon-sulfur bonds.[7]
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Fragment | Description |
| 161.14 | [C₉H₂₁S]⁺ | Molecular ion (parent cation) |
| 104.08 | [C₅H₁₂S]⁺ | Loss of a butyl radical |
| 75.04 | [C₃H₇S]⁺ | Loss of a butyl and a methyl radical |
| 57.07 | [C₄H₉]⁺ | Butyl cation |
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
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Dissolve a small amount of the sulfonium salt in a suitable solvent (e.g., methanol, acetonitrile, or water).
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Infuse the solution directly into the ESI source or introduce it via liquid chromatography.
Data Acquisition:
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Acquire the mass spectrum in positive ion mode.
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The molecular ion peak should be observed at m/z corresponding to the dibutyl(methyl)sulfonium cation.
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Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and confirm the structure.
Biological Activity and Potential Applications
Sulfonium compounds have demonstrated significant antimicrobial activity against a range of bacteria.[1][8] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.[8] The cationic nature of the sulfonium headgroup facilitates interaction with the negatively charged components of the bacterial cell membrane.
While no specific signaling pathways involving the dibutyl(methyl)sulfonium cation have been elucidated, its structural similarity to other antimicrobial sulfonium and quaternary ammonium compounds suggests a potential role in disrupting membrane-associated processes.
Caption: Proposed mechanism of antimicrobial action for sulfonium cations.
The relationship between the chemical structure of sulfonium compounds and their antimicrobial activity is an active area of research. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate physicochemical properties, such as hydrophobicity and steric factors of the alkyl substituents, with the observed minimum inhibitory concentrations (MICs). Such studies are crucial for the rational design of more potent and selective antimicrobial agents.
Caption: A typical workflow for QSAR studies in drug development.
Conclusion
The dibutyl(methyl)sulfanium cation represents a class of molecules with significant potential, particularly in the development of new antimicrobial agents. This guide has provided an overview of its structure, synthesis, and characterization, along with insights into its potential biological activity. While specific experimental data for this particular cation is limited, the provided protocols and data from analogous compounds offer a solid foundation for researchers to build upon. Further investigation into the precise mechanism of action and structure-activity relationships will be crucial for realizing the full therapeutic potential of dibutyl(methyl)sulfanium and related sulfonium salts.
References
- 1. The antimicrobial activity, hydrophobicity and toxicity of sulfonium compounds, and their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and crystal structures of three triphenylsulfonium salts of manganese(II), iron(III) and cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonium - Wikipedia [en.wikipedia.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
